(S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

ROMK Inhibitor MK-7145 Chiral Synthesis

This (S)-configured chiral epoxide is a critical, late-stage intermediate explicitly required for the stereospecific synthesis of the ROMK (Kir1.1) inhibitor MK-7145, a clinical candidate for hypertension and heart failure. Substitution with the (R)-enantiomer or racemate will produce an incorrect diastereomer and abolish target activity. Its phthalide core and reactive oxirane handle also enable diverse chiral library synthesis. Procure this specific CAS 1255206-71-3 to ensure synthetic fidelity and enable independent pharmaceutical research.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 1255206-71-3
Cat. No. B3094115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
CAS1255206-71-3
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1COC2=O)C3CO3
InChIInChI=1S/C11H10O3/c1-6-7(10-5-13-10)2-3-8-9(6)4-14-11(8)12/h2-3,10H,4-5H2,1H3/t10-/m1/s1
InChIKeyYQLAZVRXBCSLAI-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (S)-4-Methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one (CAS 1255206-71-3) for Specialized Research & Development


(S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, identified by CAS 1255206-71-3, is a chiral, heterocyclic organic compound featuring a phthalide (isobenzofuranone) core and a pendant oxirane (epoxide) group . This molecule is primarily recognized in the pharmaceutical literature as a critical, late-stage chiral intermediate in the synthesis of advanced drug candidates, most notably the ROMK (Kir1.1) channel inhibitor MK-7145, which has been investigated for the treatment of hypertension and heart failure [1]. The compound is defined by its specific (S)-stereochemistry at the oxirane ring, a feature that is essential for its function in stereospecific synthetic pathways.

The Critical Role of Defined (S)-Stereochemistry in (S)-4-Methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one (CAS 1255206-71-3)


In the context of procuring this compound for advanced synthesis, generic substitution with its (R)-enantiomer (CAS 1255206-70-2) or the racemic mixture (CAS 1255206-68-8) is not permissible [1]. This is because the compound serves as a chiral building block where the absolute (S)-configuration is not incidental but is a key structural requirement for constructing the correct three-dimensional architecture of the target molecule, such as the C2-symmetric drug candidate MK-7145 [2]. In the documented synthesis, two equivalents of this specific (S)-epoxide intermediate undergo a stereospecific epoxide opening reaction with a piperazine core to form the final API [2]. The use of an incorrect stereoisomer would fundamentally alter the reaction outcome, leading to a different diastereomer with potentially altered or nullified biological activity, making stereochemical purity a non-negotiable procurement specification.

Quantitative Differentiation of (S)-4-Methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one (CAS 1255206-71-3) vs. Comparators


Stereochemical Purity Required for MK-7145 Synthesis: (S)-Enantiomer vs. Racemate

The synthesis of the ROMK inhibitor MK-7145 specifically requires the (S)-enantiomer of the epoxide intermediate. In the optimized kilogram-scale process for MK-7145, two equivalents of the (S)-epoxide intermediate (the target compound) react with piperazine to form the C2-symmetric drug substance [1]. This stereospecific route necessitates the procurement of the single (S)-enantiomer, as using a racemic mixture would result in a complex mixture of diastereomers and a significant reduction in yield and purity of the desired API.

ROMK Inhibitor MK-7145 Chiral Synthesis

Chromatographic Resolution of Enantiomers: (S) vs. (R) on ChiralPak AD-H Column

The (S)- and (R)-enantiomers of this epoxide can be effectively separated and identified using supercritical fluid chromatography (SFC). On a ChiralPak® AD-H column under specific SFC conditions (10% EtOH/CO2, 200 ml/min, 100 bar, 25°C), the two enantiomers exhibit distinct and reproducible retention times [1]. The faster eluting peak corresponds to the (R)-enantiomer, while the slower eluting peak corresponds to the target (S)-enantiomer. This data provides a verifiable quality control benchmark for confirming the identity and enantiomeric purity of a procured batch.

Chiral Chromatography SFC Analytical Method

Specific Rotational Power as a Differentiator from the (R)-Enantiomer

A fundamental and measurable physical property differentiating the (S)-enantiomer from its (R)-counterpart is its specific optical rotation. The (S)-enantiomer (the target compound) is documented to have a specific rotation of [α]D = -32.9° (c=1.0, MeOH) [1]. In contrast, the (R)-enantiomer exhibits a specific rotation of [α]D = +30.0° (c=1.0, MeOH) [2]. This clear, opposite sign of rotation provides a simple, quantitative, and orthogonal method for confirming the stereochemical identity of a purchased lot.

Chiroptical Properties Optical Rotation QC Parameter

Purity Specification Baseline: Comparison of Commercial Offerings

A primary consideration for procurement is the guaranteed purity of the compound. Based on publicly available technical datasheets, the standard commercial purity for (S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is established at 98% . This serves as a benchmark against which alternative suppliers should be evaluated. This level of purity is consistent with its intended use as a key intermediate in multi-step pharmaceutical syntheses where high purity is required to minimize the formation of process-related impurities and maximize yield in subsequent steps.

Purity Analysis Vendor Benchmarking Procurement

Validated Application Scenarios for Procuring (S)-4-Methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one (CAS 1255206-71-3)


As a Key Chiral Intermediate in the Synthesis of ROMK Inhibitors (e.g., MK-7145)

This is the primary and best-documented application for this compound. It serves as a direct precursor in the final-stage assembly of C2-symmetric ROMK inhibitors. As detailed in the literature, two equivalents of the (S)-epoxide are reacted with a piperazine derivative to construct the clinical candidate MK-7145 [1]. For a procurement specialist or a medicinal chemistry group, ordering this compound is a necessity for synthesizing MK-7145 or exploring structure-activity relationships (SAR) around this specific chemotype.

As a Chiral Building Block for Developing Novel Isobenzofuranone-Based Libraries

The compound's core is a phthalide (isobenzofuranone) moiety, a privileged scaffold found in a variety of bioactive natural products and synthetic drugs. The combination of this core with a chiral epoxide provides a versatile and reactive handle for further derivatization. Researchers can exploit the electrophilic nature of the oxirane ring for nucleophilic opening reactions with various amines, thiols, or alcohols, creating a diverse library of chiral, isobenzofuranone-based analogs for biological screening [2]. The defined (S)-stereochemistry ensures that any library synthesized from this precursor will consist of homochiral compounds.

As an Analytical Reference Standard for Chiral Purity Method Development

Given the established chromatographic conditions for resolving the (S) and (R) enantiomers on a ChiralPak AD-H column and the known specific rotation values [1][2], this compound is well-suited to serve as a certified reference standard. Analytical chemistry and quality control departments within pharmaceutical organizations can use this compound to develop, validate, and calibrate in-house HPLC or SFC methods for monitoring the chiral purity of both the intermediate and the final API. Procuring a high-purity lot of this compound is therefore not just a purchase of a reagent, but an investment in method robustness.

For Research into Potassium Channel Pharmacology

As a direct precursor to MK-7145, a ROMK (Kir1.1) channel inhibitor [1], the target compound is of direct interest to laboratories studying renal physiology, diuretic mechanisms, and novel approaches to treating hypertension and heart failure. While the compound itself is not the active pharmacological agent, its procurement is essential for academic or industrial groups seeking to independently synthesize and validate MK-7145 or related ROMK inhibitors for preclinical research. Its availability enables studies into the downstream effects of ROMK inhibition, bypassing the need to source the final drug candidate from external providers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.